molecular formula C10H13ClN2O2 B1318133 N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide CAS No. 954577-98-1

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Cat. No. B1318133
M. Wt: 228.67 g/mol
InChI Key: YJVBSZTXMQKJET-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is a compound that can be inferred to have potential biological activity based on the structural similarity to other compounds with known biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted acetamide groups and aromatic rings have been synthesized and studied for various properties, including hydrogen bonding and potential biological activities such as anticancer properties and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenols or aminophenols. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various 2-amino-nitrophenols and chlorophenols through the formation of an amide linkage with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide would likely involve the formation of an amide bond between an appropriate chloro-substituted aniline and an ethoxyacetic acid derivative under similar conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of aromatic rings and amide linkages, which are crucial for their biological activity. X-ray crystallography has been used to determine the molecular structure of some of these compounds, revealing the presence of intermolecular and intramolecular hydrogen bonds that can influence their stability and reactivity . The presence of substituents on the aromatic ring and the nature of the amide linkage can significantly affect the electronic behavior of these molecules, as evidenced by Nuclear Overhauser Effect (NBO) studies .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of functional groups that can participate in various chemical reactions. For example, the amide group can engage in hydrogen bonding, which can be crucial for the biological activity of the compound. The substituted aromatic rings may also undergo electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like NMR, IR, and mass spectrometry are commonly used to characterize these properties. Variable temperature NMR experiments have provided evidence for hydrogen bonding in solution for some of these compounds . The crystal structure analysis has revealed the unit cell parameters and the type of crystal system in which these compounds crystallize . The synthesized compounds have also been screened for biological activities, such as enzyme inhibition, which is indicative of their potential as therapeutic agents .

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVBSZTXMQKJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257683
Record name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

CAS RN

954577-98-1
Record name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954577-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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